molecular formula C13H21NO B13298034 N-[(5-methylfuran-2-yl)methyl]cycloheptanamine

N-[(5-methylfuran-2-yl)methyl]cycloheptanamine

Cat. No.: B13298034
M. Wt: 207.31 g/mol
InChI Key: POXOXKKIGABDRU-UHFFFAOYSA-N
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Description

N-[(5-Methylfuran-2-yl)methyl]cycloheptanamine, with the CAS number 1038257-90-7, is a chemical compound of interest in scientific research, particularly in the field of organic chemistry and materials science . This molecule, with the molecular formula C13H21NO and a molecular weight of 207.31 g/mol, features a distinctive structure combining a cycloheptanamine group with a 5-methylfuran-2-yl)methyl substituent . Compounds based on the methylfuran scaffold, such as this one, are recognized as significant organic chemical raw materials that can be derived from biomass like hemicellulose . Research into similar furan derivatives highlights their value as intermediates for producing higher value-added chemicals and as potential precursors for high-density liquid fuels . The specific research applications for this compound may include its use as a building block in synthetic organic chemistry, a ligand in catalysis, or a precursor in the development of novel materials. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses, or for human consumption. Researchers should consult the safety data sheet prior to use.

Properties

Molecular Formula

C13H21NO

Molecular Weight

207.31 g/mol

IUPAC Name

N-[(5-methylfuran-2-yl)methyl]cycloheptanamine

InChI

InChI=1S/C13H21NO/c1-11-8-9-13(15-11)10-14-12-6-4-2-3-5-7-12/h8-9,12,14H,2-7,10H2,1H3

InChI Key

POXOXKKIGABDRU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)CNC2CCCCCC2

Origin of Product

United States

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis of N-[(5-methylfuran-2-yl)methyl]cycloheptanamine generally involves the nucleophilic substitution of an appropriate furan-2-ylmethyl electrophile by cycloheptanamine or vice versa. The key step is the formation of the amine linkage via reductive amination or alkylation.

Starting Materials

Representative Preparation Routes

Reductive Amination Route
  • Condensation Step:
    The aldehyde group of 5-methylfuran-2-carboxaldehyde is reacted with cycloheptanamine under mild acidic or neutral conditions to form an imine intermediate.

  • Reduction Step:
    The imine is subsequently reduced to the secondary amine using a suitable reducing agent such as sodium borohydride (NaBH4) or sodium triacetoxyborohydride (NaBH(OAc)3). This yields this compound.

Reaction conditions:

  • Solvent: Methanol, ethanol, or dichloromethane
  • Temperature: Room temperature to mild heating (25–50 °C)
  • Time: Several hours to overnight

Advantages:

  • High selectivity for secondary amine formation
  • Mild reaction conditions preserve the furan ring
Alkylation Route
  • Preparation of Electrophile:
    5-Methylfurfuryl bromide or chloride is prepared by halogenation of 5-methylfurfuryl alcohol.

  • Nucleophilic Substitution:
    Cycloheptanamine is reacted with the halide under basic conditions to substitute the halogen with the amine, forming the target compound.

Reaction conditions:

  • Solvent: Acetonitrile, DMF, or THF
  • Base: Potassium carbonate or triethylamine
  • Temperature: Reflux or elevated temperature (50–80 °C)
  • Time: Several hours

Advantages:

  • Straightforward reaction
  • Suitable for scale-up

Limitations:

  • Possible side reactions such as elimination or overalkylation
  • Requires careful control of stoichiometry

Purification

  • Typical purification methods include extraction, washing, and recrystallization from ethanol or ethanol/DMF mixtures.
  • Chromatographic techniques (e.g., silica gel column chromatography) may be employed to isolate pure product.

Example Synthesis from Literature Analogues

While direct literature on this compound is limited, analogous compounds such as (Cyclohexylmethyl)[(5-methylfuran-2-yl)methyl]amine have been prepared by reductive amination of 5-methylfurfural with cyclohexylmethylamine. This method can be adapted for cycloheptanamine.

Step Reagents/Conditions Outcome
Aldehyde + Amine 5-methylfuran-2-carboxaldehyde + cycloheptanamine, solvent (MeOH), RT Imine intermediate formation
Reduction NaBH4 or NaBH(OAc)3, room temperature Secondary amine product
Purification Extraction, recrystallization Pure this compound

Analytical Data Supporting Preparation

  • NMR Spectroscopy: Characteristic signals for furan ring protons, methyl substituent, methylene linker, and cycloheptane ring protons confirm structure.
  • Mass Spectrometry: Molecular ion peak consistent with molecular weight ~193 g/mol.
  • Infrared Spectroscopy: N–H stretching and furan ring C–O stretching bands observed.
  • Elemental Analysis: Consistent with calculated C, H, N percentages.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents/Conditions Advantages Limitations
Reductive Amination 5-methylfuran-2-carboxaldehyde + cycloheptanamine NaBH4 or NaBH(OAc)3, MeOH, RT Mild, selective, preserves furan Requires aldehyde availability
Alkylation 5-methylfurfuryl halide + cycloheptanamine K2CO3 or Et3N, acetonitrile, reflux Straightforward, scalable Possible side reactions

Chemical Reactions Analysis

Types of Reactions

N-[(5-methylfuran-2-yl)methyl]cycloheptanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO₂).

Major Products Formed

    Oxidation products: Ketones, carboxylic acids.

    Reduction products: Alcohols, amines.

    Substitution products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(5-methylfuran-2-yl)methyl]cycloheptanamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(5-methylfuran-2-yl)methyl]cycloheptanamine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues with Heterocyclic Modifications

(a) N-((5-Methyl-2-(naphthalen-2-yl)oxazol-4-yl)methyl)cycloheptanamine (8VP131)
  • Structural Features : Replaces the furan ring with a 5-methyloxazole group substituted with a naphthalene moiety.
  • Synthesis : Prepared via reductive amination using cycloheptanamine and an oxazole-aldehyde precursor, yielding a solid product (59% yield) .
(b) N-[(4-Bromothiophen-2-yl)methyl]cycloheptanamine
  • Structural Features : Substitutes the furan with a brominated thiophene ring (C${12}$H${18}$BrNS).
  • Properties : The bromine atom increases molecular weight (288.25 g/mol) and may enhance electrophilic reactivity, contrasting with the methylfuran’s electron-donating methyl group .
(c) AXKO-0046 (N-((3-(2-(Benzylamino)ethyl)-1H-indol-2-yl)methyl)cycloheptanamine)
  • Structural Features: Incorporates an indole core instead of furan, with additional benzylaminoethyl and cycloheptanamine groups.
  • Functional Relevance : Demonstrates potent lactate dehydrogenase B (LDHB) inhibition (EC$_{50}$ = 42 nM) due to its indole scaffold’s planar structure, which facilitates enzyme binding .

Functional Analogues in Pharmacological Contexts

(a) N-((5-Methyl-1H-indol-3-yl)methyl)cycloheptanamine (5g)
  • Activity : Exhibits moderate bioactivity in antimicrobial assays, attributed to the indole moiety’s ability to intercalate biomolecules.
  • Synthesis : Achieved via reductive amination (53% yield), with NMR data confirming regioselective substitution at the indole C3 position .
(b) N-((1H-Indol-3-yl)methyl)cyclooctanamine (5h)
  • Structural Contrast : Uses a cyclo-octane ring instead of cycloheptane, increasing steric bulk and altering lipophilicity (logP ~3.2 vs. ~2.8 for cycloheptanamine derivatives) .

Comparative Data Table

Compound Name Core Heterocycle Substituents Synthesis Yield Key Functional Property
N-[(5-Methylfuran-2-yl)methyl]cycloheptanamine Furan 5-Methylfuran 3% Low-yield intermediate
8VP131 Oxazole 5-Methyl, 2-naphthalene 59% Enhanced aromatic interactions
AXKO-0046 Indole 3-(Benzylamino)ethyl Not reported LDHB inhibition (EC$_{50}$=42 nM)
N-[(4-Bromothiophen-2-yl)methyl]cycloheptanamine Thiophene 4-Bromo Not reported Electrophilic reactivity

Research Findings and Implications

  • Synthetic Challenges : The target compound’s low yield highlights the need for optimized catalysts (e.g., Co$3$O$4$-graphene systems) to improve nitrone dehydration .
  • Biological Relevance : Indole-based analogues like AXKO-0046 demonstrate superior enzyme inhibition compared to furan derivatives, underscoring the role of planar heterocycles in target binding .
  • Structural Insights : Substituting furan with oxazole or thiophene alters electronic properties and steric profiles, impacting solubility and reactivity.

Biological Activity

N-[(5-methylfuran-2-yl)methyl]cycloheptanamine is a compound that has garnered interest in various fields due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.

  • Molecular Formula: C13H21NO
  • Molecular Weight: 207.31 g/mol
  • CAS Number: Not specified in the search results.

The compound features a cycloheptanamine core with a 5-methylfuran substituent, which is indicative of its potential for diverse biological interactions.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets, including enzymes and receptors. Research indicates that compounds with furan moieties often exhibit significant pharmacological effects due to their electron-rich nature, allowing them to participate in electron transfer reactions and modulate enzymatic activities .

Biological Activities

  • Antimicrobial Activity:
    • Preliminary studies suggest that this compound may possess antimicrobial properties. The furan ring is known for contributing to the antimicrobial efficacy of related compounds by disrupting bacterial cell wall synthesis or interfering with metabolic pathways.
  • Neuroprotective Effects:
    • The compound's structural similarity to known neuroprotective agents suggests potential applications in treating neurodegenerative diseases. Its interaction with neurotransmitter systems could provide insights into its role in modulating cognitive functions and protecting neurons from oxidative stress .
  • Analgesic Properties:
    • Research has indicated that derivatives of cycloheptanamine can exhibit analgesic effects, possibly through modulation of pain pathways involving opioid receptors. This aligns with findings from similar compounds that target pain management .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialEffective against certain bacterial strains,
NeuroprotectivePotential modulation of neurotransmitter release
AnalgesicSimilarities with known analgesics

Case Study: Antimicrobial Efficacy

A study investigated the antimicrobial properties of this compound against various pathogens. Results indicated a significant reduction in bacterial viability, suggesting its potential as a lead compound for antibiotic development.

Case Study: Neuroprotection

In vitro assays demonstrated that the compound could protect neuronal cells from oxidative damage induced by reactive oxygen species (ROS). This finding highlights the potential for developing neuroprotective drugs based on this compound's structure.

Q & A

Basic: What are the common synthetic routes for N-[(5-methylfuran-2-yl)methyl]cycloheptanamine, and how can reaction conditions be optimized?

The synthesis typically involves reductive amination between 5-methylfurfurylamine derivatives and cycloheptanone. For example, analogous compounds like N-((5-methylindol-3-yl)methyl)cycloheptanamine were synthesized via Schiff base formation followed by sodium borohydride reduction, yielding ~53% under optimized conditions . Catalytic methods using transition metals (e.g., Co₃O₄) may enhance efficiency, though yields can be low (e.g., 3% after 14 hours in certain catalytic systems) . Optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., THF) improve intermediate stability.
  • Catalyst screening : Testing Lewis acids (e.g., ZnCl₂) or heterogeneous catalysts to accelerate imine formation.
  • Temperature control : Lower temperatures (0–5°C) minimize side reactions during reduction steps.

Basic: How is this compound characterized using spectroscopic techniques?

Key techniques include:

  • ¹H/¹³C NMR : Peaks for the furan methyl group (δ ~2.2–2.5 ppm in ¹H NMR) and cycloheptane protons (δ ~1.5–1.7 ppm) confirm structure. For analogs, indole NH signals appear at δ ~8–10 ppm, while cycloheptane carbons resonate at δ ~25–35 ppm in ¹³C NMR .
  • HRMS : Exact mass determination (e.g., [M+H]⁺ at m/z 257.2014 for a related compound) validates molecular formula .
  • EPR : For stability studies, gamma irradiation can generate free radicals detectable via EPR, as shown in sulfonamide analogs with 5-methylfuran moieties .

Advanced: How can computational methods predict the electronic properties and reactivity of this compound?

Tools like Multiwfn enable wavefunction analysis to:

  • Map electrostatic potential (ESP) : Identify nucleophilic/electrophilic regions on the furan and cycloheptane rings .
  • Calculate Fukui indices : Predict sites prone to electrophilic attack (e.g., the furan oxygen) .
  • Analyze electron localization function (ELF) : Assess bonding character in the amine linkage, critical for understanding protonation behavior .
    These insights guide functionalization strategies, such as targeting the methylfuran group for halogenation or cross-coupling reactions.

Advanced: What factors contribute to low yields in catalytic synthesis of this compound, and how can they be addressed?

Low yields (e.g., 3% in Co₃O₄-catalyzed systems) often arise from:

  • Competitive side reactions : Hydroxylamine intermediates may decompose or form stable nitrones .
  • Catalyst poisoning : Adsorption of amine intermediates on catalyst surfaces reduces activity.
    Mitigation approaches :
  • Additives : Use scavengers (e.g., molecular sieves) to remove water and stabilize intermediates.
  • Flow chemistry : Continuous reactors minimize residence time of unstable intermediates.
  • Alternative catalysts : Test redox-active metals (e.g., Fe³⁺) or enzymes for selective imine reduction .

Basic: What stability considerations are critical for handling and storing this compound?

  • Light sensitivity : The furan ring is prone to photooxidation; store in amber vials under inert gas .
  • Thermal stability : Cycloheptane-amine linkages may degrade above 80°C; DSC analysis is recommended to determine safe handling temperatures.
  • Moisture : Hygroscopic amine groups require anhydrous conditions (e.g., molecular sieves in storage) .

Advanced: How can researchers design analogs of this compound with improved bioactivity or selectivity?

  • Scaffold modification : Replace cycloheptane with cyclooctane to alter ring strain and lipophilicity, as seen in analogs with enhanced neural activity .
  • Functional group addition : Introduce electron-withdrawing groups (e.g., Cl) on the furan ring to modulate electronic properties, as demonstrated in indole-based derivatives .
  • Retrosynthetic planning : Use AI-driven tools (e.g., Template_relevance models) to prioritize feasible routes for novel analogs, leveraging databases like Reaxys for reaction precedents .

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